3-[4-(Methylthio)benzylamino]-pyridine
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Overview
Description
3-[4-(Methylthio)benzylamino]-pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a benzylamino group at the 3-position and a methylthio group at the 4-position of the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylthio)benzylamino]-pyridine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-(methylthio)benzylamine, is prepared by the reaction of 4-(methylthio)benzaldehyde with ammonia or an amine source under reductive amination conditions.
Coupling with Pyridine: The benzylamine intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Methylthio)benzylamino]-pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Methylthio)benzylamino]-pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methylthio)benzylamino]-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target .
Comparison with Similar Compounds
4-(Methylthio)benzylamine: Shares the benzylamine and methylthio groups but lacks the pyridine ring.
3-Aminopyridine: Contains the pyridine ring with an amino group but lacks the benzyl and methylthio groups.
Uniqueness: 3-[4-(Methylthio)benzylamino]-pyridine is unique due to the combination of the pyridine ring with the benzylamino and methylthio groups, which may confer specific chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12/h2-8,10,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLZLCTJSDJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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